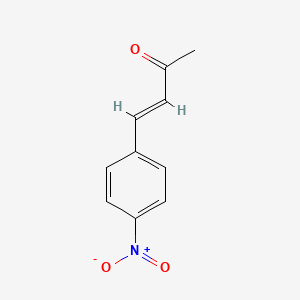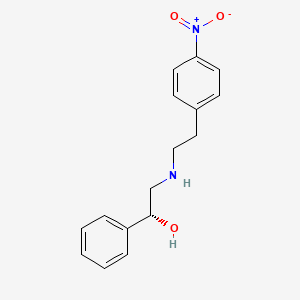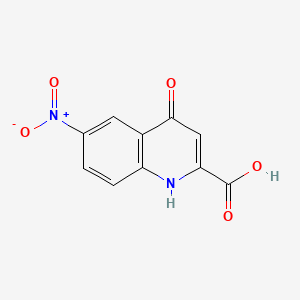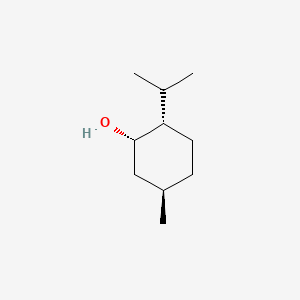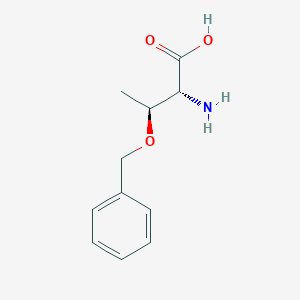
H-D-Thr(bzl)-OH
説明
Synthesis Analysis
The synthesis of complex compounds often involves the reaction of multiple reagents under controlled conditions. In the case of the uranium(III) complex U[H(μ-H)Bpz2]3 (THF), the synthesis was achieved by reacting UI3 (THF)4 with three equivalents of KH2Bpz2. This reaction produced a complex where the uranium is coordinated by six nitrogen atoms from the chelating H2Bpz2− ligands and an oxygen atom from the THF ligand. The complex exhibits a slightly distorted trigonal prismatic geometry, with the presence of three-center two-electron BH⋯U bridge bonds, which are indicative of an effective ten-coordinate U(III) center .
Molecular Structure Analysis
The molecular structure of the synthesized uranium(III) complex was determined using single-crystal X-ray diffraction. The complex crystallizes in a monoclinic space group with specific lattice parameters. The arrangement of the ligands around the uranium center forms a trigonal prism, with the THF ligand capping one of the square faces. The structure is further stabilized by three-center two-electron bridge bonds between boron and uranium, which are confirmed by the observation of low-frequency BH stretching bands .
Chemical Reactions Analysis
The uranium(III) complex demonstrates fluxional behavior in solution, indicating that the molecule undergoes rearrangement. Although the exact nature of this rearrangement could not be elucidated, it is nearly halted at -100 °C. Additionally, when the complex is dissolved in toluene and the solvent is removed, a THF-free complex is obtained, which is also fluxional. The activation energy for the equilibration of the BH2 hydrogens in this complex was determined to be 51 kJ mol−1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are often characterized using various spectroscopic techniques. In the case of the uranium(III) complex, infrared spectroscopy was used to confirm the presence of BH⋯U interactions. The fluxional nature of the molecule in solution suggests dynamic behavior, which could affect its reactivity and stability. The activation energy for hydrogen equilibration provides insight into the strength of the BH2 hydrogen bonds within the complex .
科学的研究の応用
Molecular Interactions and Bonding
Research on molecules like H-D-Thr(bzl)-OH often focuses on understanding hydrogen bonding and molecular conformations. For instance, Huang et al. (2007) observed OH…N hydrogen-bond scalar coupling in a biologically active natural product, demonstrating the use of NMR experiments to detect intramolecular hydrogen bonds, which is critical for characterizing molecular conformations and studying structure-activity relationships (Huang et al., 2007). This type of research is fundamental for understanding how molecules like this compound interact within larger molecular structures.
Solid-Phase Peptide Synthesis
Muttenthaler et al. (2015) described the use of anhydrous hydrogen fluoride (HF) for cleaving side chain protecting groups in solid-phase peptide synthesis using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, a method that is essential for producing peptides for research and pharmaceutical applications. The article provides comprehensive information on the safe handling of HF, the cleavage mechanism, and tips for scavenger selection, highlighting the importance of such techniques in the synthesis of complex peptides (Muttenthaler et al., 2015).
Hydroxyl Radical Studies
The study of hydroxyl radicals is crucial in understanding chemical reactivity, especially in biological systems. Miller and Fry (2004) tested N-[4-(3)H]Benzoylglycylglycylglycine as a probe for detecting hydroxyl radicals, showcasing a method to study polymer scission due to hydroxyl radicals. This research aids in understanding the reactivity of hydroxyl radicals with biological molecules, contributing to a broader comprehension of oxidative stress and its implications (Miller & Fry, 2004).
特性
IUPAC Name |
(2R,3S)-2-amino-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOURAAVVKGJNM-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



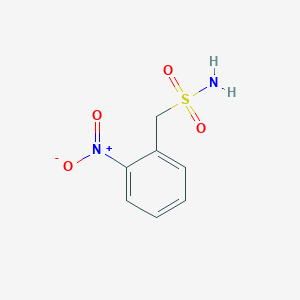
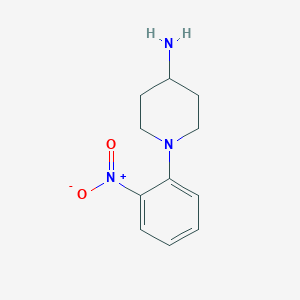

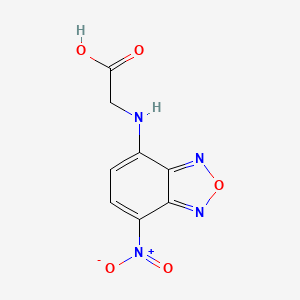
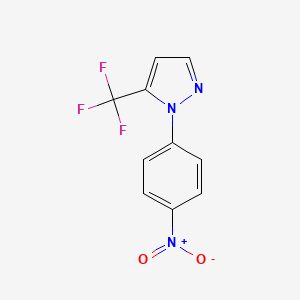
![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)
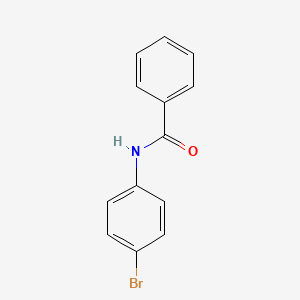
![6-[(4-nitrobenzoyl)amino]hexanoic Acid](/img/structure/B3023406.png)
